molecular formula C22H25N3O4 B1683823 Vesnarinone CAS No. 81840-15-5

Vesnarinone

Numéro de catalogue: B1683823
Numéro CAS: 81840-15-5
Poids moléculaire: 395.5 g/mol
Clé InChI: ZVNYJIZDIRKMBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La vésnarinone est un agent cardiotonique connu pour ses propriétés d'inhibition mixte de la phosphodiestérase 3 et de modification des canaux ioniques. Elle présente une activité inotrope positive modeste, dose-dépendante, avec une activité chronotrope négative minimale. La vésnarinone est principalement utilisée pour améliorer les performances ventriculaires chez les patients atteints d'insuffisance cardiaque sévère .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La vésnarinone peut être synthétisée par une série de réactions catalytiques de formation de liaisons C-N. Les étapes clés impliquent l'amination de Buchwald-Hartwig catalysée par le palladium et les réactions d'aminocarbonylation. La synthèse commence par des matières premières facilement disponibles telles que le 4-bromoveratrole, la pipérazine N-protégée et la bromoquinolinone. Ces composants subissent un couplage catalytique pour former le produit final .

Méthodes de production industrielle : La production industrielle de vésnarinone implique des procédés catalytiques similaires mais à plus grande échelle. L'utilisation de catalyseurs au palladium homogène et de nanoparticules de palladium supportées garantit un rendement élevé et une efficacité optimale. Le rendement global du procédé industriel peut atteindre 73 % .

Analyse Des Réactions Chimiques

Types de réactions : La vésnarinone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

    Oxydation : Métabolites réactifs tels que la 1-chloro-4-(3,4-diméthoxybenzoyl)pipérazine.

    Réduction : Formes moins actives de vésnarinone.

    Substitution : La vésnarinone et ses analogues

4. Applications de la recherche scientifique

La vésnarinone a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

La vésnarinone exerce ses effets par plusieurs mécanismes :

Composés similaires :

Unicité de la vésnarinone : La vésnarinone est unique en raison de sa combinaison d'inhibition de la phosphodiestérase 3 et de modification des canaux ioniques, ce qui fournit un effet inotrope équilibré avec une activité chronotrope négative minimale. Cela la rend particulièrement efficace chez les patients atteints d'insuffisance cardiaque sévère .

Applications De Recherche Scientifique

Therapeutic Applications in Congestive Heart Failure

Clinical Efficacy:
Vesnarinone has been investigated extensively for its role as a positive inotropic agent in patients with symptomatic heart failure. A notable study demonstrated that administration of 60 mg of this compound daily significantly reduced morbidity and mortality rates among patients with chronic congestive heart failure. Specifically, the study reported a 50% reduction in the risk of death or worsening heart failure over six months compared to placebo . However, higher doses (120 mg) were associated with increased mortality, indicating a narrow therapeutic window .

Quality of Life Improvements:
Patients receiving this compound also reported enhanced quality of life metrics. Improvements were noted at 12 weeks into treatment, suggesting that this compound not only affects survival but also contributes positively to the overall well-being of patients .

Adverse Effects and Safety Profile

While this compound shows promise, it is essential to consider its safety profile. The most common adverse effect reported is reversible neutropenia, occurring in approximately 2.5% of patients treated with the drug . Additionally, agranulocytosis has been observed in some cases, highlighting the need for careful monitoring during treatment .

Research on Cancer Applications

Emerging studies suggest that this compound may have applications beyond heart failure treatment, particularly in oncology. Research indicates that this compound can induce apoptosis in choriocarcinoma cells, potentially offering a novel approach for cancer therapy . The compound's ability to regulate signaling pathways involved in cell growth suppression positions it as a candidate for further investigation in cancer treatment protocols.

Summary of Clinical Trials

The following table summarizes key findings from major clinical trials involving this compound:

Study Population Dosage Primary Findings
This compound Survival Trial (VEST)3,383 patients with NYHA Class III30 mg / 60 mg / placeboIncreased mortality at 60 mg; improved quality of life at lower doses
Short-term StudyPatients with severe heart failure60 mgReduced morbidity by 50%; significant quality of life improvement
Long-term StudyPatients with chronic heart failure30 mg / 60 mgHigher mortality at 60 mg; no significant benefit over placebo

Mécanisme D'action

Vesnarinone exerts its effects through multiple mechanisms:

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique due to its combination of phosphodiesterase 3 inhibition and ion-channel modification, which provides a balanced inotropic effect with minimal negative chronotropic activity. This makes it particularly effective in patients with severe heart failure .

Activité Biologique

Vesnarinone, a quinolinone derivative, is primarily recognized for its role as a cardiotonic agent in the treatment of congestive heart failure (CHF). It exhibits a unique mechanism of action that combines positive inotropic effects with phosphodiesterase inhibition and potassium channel antagonism. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound functions through multiple pathways:

  • Positive Inotropic Effect : It enhances myocardial contractility without significantly increasing heart rate or oxygen consumption, making it distinct from traditional inotropic agents like digoxin .
  • Phosphodiesterase Inhibition : By inhibiting phosphodiesterase, this compound increases intracellular cyclic AMP levels, which contributes to its inotropic effects .
  • Ion Channel Modulation : this compound acts as a potassium channel antagonist, which may help stabilize cardiac membrane potentials .

Key Studies and Findings

  • This compound Survival Trial (VEST) :
    • Objective : To evaluate the survival benefit of this compound in patients with class III heart failure.
    • Design : Randomized controlled trial involving 3,383 patients.
    • Results : The trial found no significant overall mortality benefit; however, an increased risk of sudden cardiac death was observed in the 60 mg/day group compared to placebo . Specifically:
      • 22.7% mortality in the 60 mg group vs. 18.6% in placebo.
      • Increased risk attributed to sudden cardiac events rather than chronic heart failure progression.
  • Quality of Life and Morbidity :
    • A prior study indicated that a dosage of 60 mg/day significantly reduced morbidity and mortality over six months, improving quality of life metrics compared to placebo .
    • Patients receiving this dosage showed a 50% reduction in the risk of death or worsening heart failure events.
  • Adverse Effects :
    • Common side effects include reversible neutropenia (2.5% incidence) and dose-dependent increases in mortality at higher doses (120 mg/day) .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study NameDosage (mg/day)Mortality Rate (%)Quality of Life ImprovementKey Findings
VEST3020.9Not reportedIncreased risk of sudden cardiac death
VEST6022.7Significant improvementNo overall mortality benefit
Previous Trials6018.6 (placebo)Significant improvementReduced morbidity by 50%

Case Studies

In clinical practice, this compound has been administered to patients with advanced CHF who are refractory to standard treatments. For instance:

  • A case study involving a patient with severe left ventricular dysfunction demonstrated marked improvement in exercise tolerance and symptomatic relief after initiating therapy with this compound at a dosage of 60 mg/day. However, close monitoring for potential adverse effects was essential due to the patient's history of neutropenia.

Propriétés

IUPAC Name

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYJIZDIRKMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231411
Record name Vesnarinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81840-15-5
Record name Vesnarinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81840-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vesnarinone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081840155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vesnarinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12082
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vesnarinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESNARINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COW40EV8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vesnarinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

3-{2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]phenyl}propionic acid (1 g) was dissolved in a mixed solvent consisting of chloroform and methanol, and 1 ml of concentrated hydrochloric acid was added to the solution. The resulting mixture was stirred for 1 hour at room temperature. After distilling off the solvent, the residue was recrystallized from ethanol-chloroform to give 500 mg of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Name
3-{2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]phenyl}propionic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2.7 g of 6-amino-3,4-dihydrocarbostyril, 5.9 g of N,N-bis(2-hydroxyethyl)-3,4-dimethoxybenzamide and 8.6 g of 85% phosphoric acid was reacted at 165° to 175° C. for 4.5 hours while stirring. After allowing to cool, to the reaction mixture was added dropwise about 50 ml of water to dissolve. The solution was neutralized with an aqueous 48% sodium hydroxide solution and extracted with chloroform. After drying the extract over potassium carbonate, chloroform was distilled off. Recrystallization of the residue from ethanol-chloroform gave 4.7 g of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
N,N-bis(2-hydroxyethyl)-3,4-dimethoxybenzamide
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-(1-Piperazinyl)-3,4-dihydrocarbostyril monohydrobromide (3.5 g) was suspended in 40 ml of dimethylformamide (hereafter referred to as DMF for brevity). After adding 960 mg of sodium hydrogencarbonate, the suspension was stirred at room temperature for 30 minutes to convert the starting compound to 6-(1-piperazinyl)-3,4-dihydrocarbostyril. Then, to the mixture was added 2.34 ml of triethylamine and the mixture was stirred at room temperature while slowly adding dropwise 10 ml of DMF solution containing 2.9 g of 3,4-dimethoxybenzoyl chloride. After completion of addition the reaction mixture was stirred for 30 minutes. The reaction mixture was poured into a large amount of saturated saline solution and extracted with chloroform. The extract was washed with saturated sodium hydrogen carbonate solution and subsequently with water and dried over anhydrous sodium sulfate. Chloroform was distilled off and residual crystals were recrystallized from chloroform-ethanol to give 3.8 g of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Name
6-(1-Piperazinyl)-3,4-dihydrocarbostyril monohydrobromide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.9 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
2.34 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]cinnamic acid (5 g) was dissolved in DMF (50 ml), and 5% palladium-carbon (0.5 g) was added to the solution. The mixture was reacted at 80° C. for 4 hours using Parr's apparatus at a hydrogen gas pressure of 3 kg/cm2. After removing hydrogen gas, the content was taken out. After removing the catalyst, the reaction mixture was concentrated to half the original volume and poured into a large volume of water. Crystals which precipitated were collected by filtration and recrystallized from ethanol-chloroform to give 2.9 g of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Name
2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]cinnamic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vesnarinone
Reactant of Route 2
Reactant of Route 2
Vesnarinone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Vesnarinone
Reactant of Route 4
Reactant of Route 4
Vesnarinone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Vesnarinone
Reactant of Route 6
Reactant of Route 6
Vesnarinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.